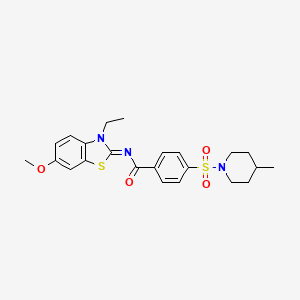

![molecular formula C22H19N3O3S B2872169 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide CAS No. 1207048-88-1](/img/structure/B2872169.png)

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

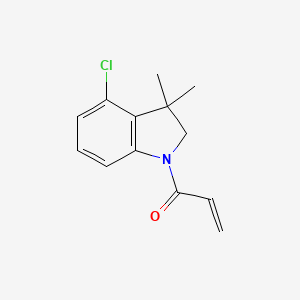

This compound is a derivative of thieno[2,3-d]pyrimidine . It is part of a series of compounds designed and synthesized as anti-PI3K agents, which are used in targeted therapy for cancer control . These compounds maintain the common pharmacophoric features of several potent PI3K inhibitors .

Synthesis Analysis

The synthesis of these compounds involves the use of morpholine-based thieno[2,3-d]pyrimidine derivatives . The process includes nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol and TEA as a base .Molecular Structure Analysis

The molecular structure of this compound is complex, with a thieno[2,3-d]pyrimidine core and various functional groups attached to it . The compound has a molecular formula of C22H19N3O3S.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution and the use of POCl3 . The reaction with POCl3 is carried out at 0 °C in an ice bath .Scientific Research Applications

Anticancer Research

Thiophene derivatives have been studied for their anticancer properties . The thieno[3,2-d]pyrimidin moiety, in particular, can be designed to target specific cancer cells . The compound could be synthesized and tested for its efficacy in inhibiting cancer cell proliferation, potentially leading to the development of new anticancer drugs.

Antimicrobial Agents

Compounds containing the thiophene ring have shown antimicrobial activity . The subject compound could be explored for its use as an antimicrobial agent, possibly offering a new treatment option against resistant strains of bacteria and fungi.

Anti-inflammatory Applications

Thiophene compounds are known to exhibit anti-inflammatory effects . This compound could be synthesized and assessed for its potential to reduce inflammation, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease.

Material Science

The unique electronic properties of thiophene make it suitable for use in material science , particularly in the development of organic semiconductors . The compound’s structure could be utilized in creating new materials with specific conductive properties.

Enzyme Inhibition

Thiophene derivatives can act as enzyme inhibitors . The compound could be studied for its ability to inhibit certain enzymes, which may lead to the development of drugs that manage diseases by targeting enzymatic pathways.

Photosensitizers in Therapy

Furocoumarins, which are related to thiophene, are used as photosensitizers in PUVA therapy for skin diseases . The compound could be investigated for its potential use as a photosensitizer, which could enhance the treatment of skin conditions like psoriasis.

Mechanism of Action

These compounds act as inhibitors of PI3K, a lipid kinase involved in cancer progression . They exhibit antiproliferative activity on NCI 60 cell lines and enzymatic activity against PI3K isoforms . Some compounds in this series have shown good cytotoxic activities against breast cancer cell lines .

properties

IUPAC Name |

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-24(16-6-4-3-5-7-16)19(26)12-25-14-23-20-18(13-29-21(20)22(25)27)15-8-10-17(28-2)11-9-15/h3-11,13-14H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZWIJDDDHOCPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-N-methyl-N-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2872090.png)

![N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2872092.png)

![N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2872093.png)

![ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate](/img/structure/B2872095.png)

![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2872101.png)

![8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2872107.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2872108.png)

![ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2872109.png)